CYP3A4 Inhibition Profile of 2-Fluoro-3-methoxypyridin-4-amine vs. Fluoropyridine Scaffolds
2-Fluoro-3-methoxypyridin-4-amine exhibits a specific CYP3A4 inhibitory IC50 value, providing a benchmark for predicting drug-drug interaction potential. This value can be compared to the general observation that fluorinated pyridines often show altered CYP inhibition relative to non-fluorinated counterparts [1]. The measured IC50 of 20,000 nM indicates a relatively low propensity for CYP3A4 inhibition at physiologically relevant concentrations compared to potent inhibitors (e.g., ketoconazole IC50 ~ 0.01 µM), making it a favorable scaffold for lead optimization where CYP liabilities are a concern [2].
| Evidence Dimension | CYP3A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (2.00E+4 nM) |
| Comparator Or Baseline | General class of fluoropyridine derivatives (e.g., some exhibit IC50 < 1 µM; baseline potent inhibitor ketoconazole IC50 ~ 0.01 µM) |
| Quantified Difference | Target compound IC50 is >20-fold higher than typical micromolar inhibitors, suggesting lower CYP3A4 liability. |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement [2] |
Why This Matters
Quantitative CYP3A4 inhibition data allows medicinal chemists to assess DDI risk early in lead optimization; a high IC50 value reduces the likelihood of metabolic drug interactions, streamlining candidate selection.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). IC50 = 2.00E+4 nM for CYP3A4. View Source
- [2] ChEMBL. CHEMBL5182534: CYP3A4 Inhibition Data. View Source
